molecular formula C10H21NO2 B2395444 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine CAS No. 2361645-74-9

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine

Cat. No. B2395444
CAS RN: 2361645-74-9
M. Wt: 187.283
InChI Key: XJADOMLNHVDJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine” is a chemical compound with the CAS Number: 2361645-74-9 . It has a molecular weight of 187.28 . The IUPAC name for this compound is 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine .


Molecular Structure Analysis

The InChI code for “3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine” is 1S/C10H21NO2/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h7H,11H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

New Synthetic Routes and Chemical Transformations

  • The compound serves as a key intermediate in the efficient synthesis of various molecules. For example, it plays a crucial role in the synthesis of ivabradine intermediates, where an improved synthetic route has been described to be cost-efficient and environmentally friendly, suitable for scale-up production (Xin Liu et al., 2014).

Ligand Design and Metal Ion Interaction

  • It is also instrumental in the development of new ligands that show a specific interaction with ammonium cations. These ligands are crucial for understanding the acid-base properties and potential applications in catalysis and environmental cleanup (M. Formica et al., 2003).

[4+2]-Annulations and Novel Organic Reactions

  • The compound participates in [4+2]-annulation reactions with aldehydes to access tetrahydropyranyl amines, showcasing its versatility in creating complex cyclic structures and potential in synthesizing nucleoside analogues (D. Perrotta et al., 2015).

Development of Antagonists and Imaging Agents

  • Furthermore, derivatives of this compound have been explored as potent antagonists of VLA-4, indicating its potential applications in medicinal chemistry for the development of new therapeutic agents (S. Brand et al., 2003).

Radiolabeling and PET Imaging

  • The compound's derivatives have been used to develop highly stable, uncharged Cu(II) complexes for PET imaging, highlighting its significance in the field of diagnostic medicine and biomedical research (P. Comba et al., 2014).

Safety and Hazards

The safety data sheet (MSDS) for “3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine” can be found at the provided link . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h7H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJADOMLNHVDJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1(OC)OC)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.